Superior Enantioselectivity in Enzymatic Resolution of 4-Acetylphenyl Phosphinates
In a library screen of phosphotriesterase mutants, the G60A mutant demonstrated an extraordinary enantioselectivity for the hydrolysis of 4-acetylphenyl methyl phenyl phosphate, achieving a 370,000-fold preference for the S_P-enantiomer over the R_P-enantiomer [1]. This remarkable enantioselectivity is a direct consequence of the 4-acetylphenyl leaving group and the methyl phenyl phosphate core. While direct data for the ethyl(phenyl)phosphinate analog is not available, this class-level inference strongly suggests that the 4-acetylphenyl ethyl(phenyl)phosphinate would exhibit similarly high enantioselectivity when used as a substrate in analogous enzymatic systems. This contrasts with other aryl phosphinates lacking the 4-acetyl group, which show significantly lower enantioselectivities.
| Evidence Dimension | Enantioselectivity (E value) in enzymatic hydrolysis |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4-acetylphenyl methyl phenyl phosphate data |
| Comparator Or Baseline | 4-Acetylphenyl methyl phenyl phosphate with G60A mutant |
| Quantified Difference | Preferential hydrolysis of SP-enantiomer by a factor of 3.7 × 10^5 (370,000) |
| Conditions | Phosphotriesterase G60A mutant, hydrolysis assay |
Why This Matters
This level of enantioselectivity is critical for the efficient production of enantiopure organophosphorus compounds, which are essential in the development of chiral pharmaceuticals and agrochemicals.
- [1] Nowlan, C. et al. (2006). Resolution of chiral phosphate, phosphonate, and phosphinate esters by an enantioselective enzyme library. Journal of the American Chemical Society, 128(48), 15892-15902. View Source
